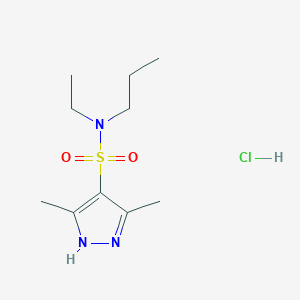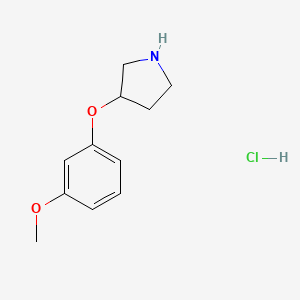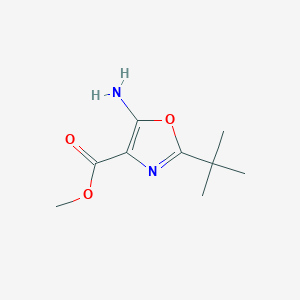
6-Methylpyridine-3-sulfonamide
Overview
Description
6-Methylpyridine-3-sulfonamide is a synthetic organic compound used widely in scientific research for its various physical and chemical properties. It is an organo-sulphur compound containing the -SO2NH2 group .
Molecular Structure Analysis
The molecular formula of this compound is C6H8N2O2S. Its average mass is 172.205 Da and its monoisotopic mass is 172.030655 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 341.9±44.0 °C at 760 mmHg, and a flash point of 160.6±28.4 °C. It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Scientific Research Applications
Detoxification Mechanisms in Carcinogenic Compounds
6-Methylpyridine-3-sulfonamide plays a role in understanding detoxification mechanisms of carcinogenic compounds. A study by Umemoto et al. (1988) explored the non-enzymatic reaction of a related compound, 2-nitroso-6-methyldipyrido[1,2-a: 3',2'-d]imidazole, with glutathione, suggesting a detoxification pathway for toxic arylamines (Umemoto et al., 1988).
Complexation with Metal Ions
The compound is involved in the synthesis and complexation with metal ions. Orie et al. (2021) synthesized tosylated 4-aminopyridine and studied its complexation with Ni(II) and Fe(II) ions, demonstrating potential in pharmaceutical and chemical industries (Orie et al., 2021).
Polymorphism in Pharmaceutical Compounds
Research by Pan and Englert (2013) reported a new polymorph of a related sulfapyridine derivative, highlighting the importance of polymorphism in pharmaceutical compounds (Pan & Englert, 2013).
Carbonic Anhydrase Isoenzyme Inhibition
The compound has been investigated for its inhibitory activity on human carbonic anhydrase isoenzymes. Yenikaya et al. (2011) synthesized novel compounds including 2-amino-6-methylpyridinium derivatives, showing effective inhibitory activity (Yenikaya et al., 2011).
Antibody Development for Antibiotic Detection
Adrián et al. (2009) utilized derivatives of this compound to develop antibodies for the detection of sulfonamide antibiotics in milk samples, indicating its application in food safety (Adrián et al., 2009).
Supramolecular Structures
Hulita et al. (2005) examined the structures of isomeric 4-(methylphenylamino)pyridine-3-sulfonamides, contributing to the understanding of hydrogen-bonding arrangements in supramolecular chemistry (Hulita et al., 2005).
Efficient Synthesis for Chemical Industry
Emura et al. (2011) established a method for the synthesis of various pyridine sulfonamides, demonstrating its utility in scalable chemical production (Emura et al., 2011).
Applications in Drug Discovery
Marchand et al. (2016) identified 3-amino-2-methylpyridine derivatives as ligands of the BAZ2B bromodomain, showing its relevance in drug discovery (Marchand et al., 2016).
Mechanism of Action
Target of Action
6-Methylpyridine-3-sulfonamide, as a sulfonamide derivative, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, eye function, and bacterial folic acid synthesis .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the target enzymes, they prevent PABA from participating in the synthesis of folic acid, which is essential for DNA production in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of DNA in bacteria, thereby exerting its antibacterial effects .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally and widely distributed in the body . They are primarily excreted unchanged in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential precursor for DNA production, the compound effectively halts the proliferation of bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s bioavailability .
Future Directions
Properties
IUPAC Name |
6-methylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-2-3-6(4-8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLBYMXKOXFVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664040 | |
| Record name | 6-Methylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34082-13-8 | |
| Record name | 6-Methylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide](/img/structure/B1419453.png)
![2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1419454.png)









![1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B1419467.png)
